molecular formula C12H9NO3 B13694812 2-Oxo-3-(5-quinolyl)propanoic Acid

2-Oxo-3-(5-quinolyl)propanoic Acid

Cat. No.: B13694812
M. Wt: 215.20 g/mol
InChI Key: DTMFNWSTBAZYNQ-UHFFFAOYSA-N
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Description

2-Oxo-3-(5-quinolyl)propanoic Acid is a compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring attached to a propanoic acid moiety with an oxo group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(5-quinolyl)propanoic Acid typically involves the reaction of 3-aminoquinolines with α-substituted carboxylic acid chlorides. The reaction is carried out in the presence of a base such as sodium ethoxide, which facilitates the cyclization process to form the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(5-quinolyl)propanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-diones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, introducing various substituents at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane.

Major Products Formed

The major products formed from these reactions include quinoline-2,4-diones, hydroxyquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Oxo-3-(5-quinolyl)propanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-3-(5-quinolyl)propanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-3-(5-quinolyl)propanoic Acid is unique due to the presence of the quinoline ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

2-oxo-3-quinolin-5-ylpropanoic acid

InChI

InChI=1S/C12H9NO3/c14-11(12(15)16)7-8-3-1-5-10-9(8)4-2-6-13-10/h1-6H,7H2,(H,15,16)

InChI Key

DTMFNWSTBAZYNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CC(=O)C(=O)O

Origin of Product

United States

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